molecular formula C16H20N4O2 B497129 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide CAS No. 957495-23-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide

Cat. No.: B497129
CAS No.: 957495-23-7
M. Wt: 300.36g/mol
InChI Key: ZAZBGFGIBIEOAO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two functional moieties: a 3,5-dimethylpyrazole ring and a 4-acetamidophenyl group. This structural configuration suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen-bond interactions are critical.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11-10-12(2)20(19-11)9-8-16(22)18-15-6-4-14(5-7-15)17-13(3)21/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZBGFGIBIEOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide typically involves multiple steps. One common method starts with the preparation of 4-acetylaminobenzoyl chloride, which is then reacted with 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, analogs with similar structural features have been tested against breast and colon cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes. This activity suggests potential applications in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

Studies have reported that pyrazole-based compounds exhibit antimicrobial properties against various pathogens. The presence of the pyrazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi . This opens avenues for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 3,5-dimethylpyrazole and acetamidophenyl derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the efficacy of a series of pyrazole derivatives against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values below 20 µM, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

A research article in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of pyrazole derivatives on LPS-induced RAW 264.7 macrophages. The study found that treatment with these compounds significantly reduced NO production and downregulated COX-2 expression, suggesting their potential as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the literature, focusing on structural features, synthesis routes, and physicochemical properties.

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Functional Groups Notable Substituents
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide (Target) C₁₆H₁₉N₅O₂* 3,5-Dimethylpyrazole, propanamide, 4-acetamidophenyl Acetamido (-NHCOCH₃)
4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) C₁₄H₁₇N₅O₃S 3,5-Dimethylpyrazole, sulfonamide (-SO₂NH₂) Sulfonamide
4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)]-3-[(sulfamoylphenyl)amino]}propanamide (19) C₁₇H₂₀N₄O₃S 2,5-Dimethylpyrrole, sulfonamide Pyrrole ring
N-(4-Amino-2-chlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide C₁₄H₁₇ClN₄O 3,5-Dimethylpyrazole, chloro (-Cl), amino (-NH₂) Chlorine, amino

*Hypothetical formula derived from analogous compounds in and .

Key Observations :

  • The target compound distinguishes itself via the 4-acetamidophenyl group, which enhances polarity compared to the sulfonamide in 18 and the chloro-amino substituent in .
  • Compound 19 replaces the pyrazole with a pyrrole ring , altering aromaticity and electronic properties. ¹³C-NMR data for 19 shows distinct CH₃ resonances at 10.91 ppm and pyrrole carbons at 102.84–126.69 ppm , whereas pyrazole-containing analogs (target and 18) would exhibit different shifts due to ring current effects.

Reactivity Insights :

  • The acetamido group in the target compound may participate in hydrogen bonding more readily than the sulfonamide in 18 or the chloro group in , influencing solubility and target binding.
  • Pyrrole rings (as in 19) are less basic than pyrazoles, altering reactivity in electrophilic substitution reactions .
Physicochemical and Spectral Properties
Property Target Compound Compound 18 Compound 19 Compound in
Molecular Weight ~309.36 g/mol 343.38 g/mol 360.42 g/mol 292.76 g/mol
Key NMR Signals Pyrazole CH₃ (~2.1–2.5 ppm, ¹H); acetamido NH (~8–10 ppm, ¹H) Sulfonamide SO₂NH₂ (~7.5 ppm, ¹H) Pyrrole CH₃ (10.91 ppm, ¹³C) Chloroaryl C-Cl (~125–130 ppm, ¹³C)
Solubility Moderate (polar acetamido) High (sulfonamide) Moderate (pyrrole) Low (chloro substituent)

Notes:

  • The acetamido group in the target compound improves aqueous solubility compared to the chloro-amino analog in but may reduce lipophilicity relative to 19’s pyrrole.
  • Sulfonamide-containing compounds (e.g., 18) typically exhibit higher solubility and acidity due to the -SO₂NH₂ group .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-acetamidophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of 288.36 g/mol. Its structure features a pyrazole ring and an acetamidophenyl moiety, which are pivotal for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in disease processes, particularly those related to inflammation and cancer.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities by disrupting microbial cell walls or interfering with metabolic pathways.

Antibacterial Activity

Research has shown that derivatives of pyrazole compounds can exhibit significant antibacterial properties. For instance, studies have indicated that certain pyrazole derivatives possess Minimum Inhibitory Concentration (MIC) values in the range of 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

Antifungal Activity

Similar compounds have also demonstrated antifungal activity against various strains, with some exhibiting complete inhibition at low concentrations .

Antiviral Activity

Recent studies have explored the antiviral potential of pyrazole derivatives against viruses such as HIV and HCV. For example, compounds were developed that showed IC50 values significantly lower than standard antiviral drugs .

CompoundIC50 (µM)Virus
Compound C1.96HIV RT
Compound D6.7HCV

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of a series of pyrazole derivatives, including the compound , demonstrating significant inhibition against Gram-positive bacteria .
  • Antiviral Screening : Another research effort focused on the synthesis and evaluation of pyrazole-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting their potential in treating HIV infections .
  • Toxicological Assessments : Toxicity profiles were assessed in vitro, revealing that while some derivatives exhibit promising biological activity, they also require careful evaluation regarding cytotoxicity to ensure safety for therapeutic use .

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